2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN5O2S2 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0590449 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has shown interest in synthesizing novel compounds with structural similarities and studying their crystal structures. For example, a novel compound was synthesized and characterized by elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (Xue et al., 2008).
Antimicrobial and Antitumor Activities
Thiazole and triazole derivatives, similar to the compound of interest, have been synthesized and evaluated for their biological activities. For instance, compounds with antimicrobial properties have been developed by condensing different aromatic aldehydes with chlorophenoxy-acetohydrazide, showing potential for use in combating microbial infections (H. Patel et al., 2009). Additionally, thiazole derivatives have been investigated for their anticancer activities, with some showing promise against specific cancer cell lines, indicating potential applications in cancer research (A. Evren et al., 2019).
Heterocyclic Synthesis
The versatility of thioureido-acetamides in synthesizing various heterocyclic compounds through one-pot cascade reactions highlights the compound's relevance in organic synthesis and the development of new materials with potential pharmaceutical applications (J. Schmeyers & G. Kaupp, 2002).
Insecticidal Properties
Research into novel heterocycles incorporating thiadiazole moieties for use against agricultural pests, like the cotton leafworm, demonstrates the potential of such compounds in developing new insecticides, offering a direct application in agriculture and pest management (A. Fadda et al., 2017).
Properties
IUPAC Name |
2-[[5-[(2-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S2/c1-3-23-14(8-25-13-7-5-4-6-12(13)18)21-22-17(23)27-10-15(24)20-16-19-11(2)9-26-16/h4-7,9H,3,8,10H2,1-2H3,(H,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTJQLDEEGSIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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